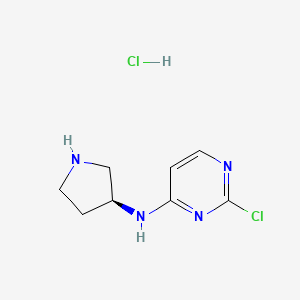

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral small molecule featuring a pyrimidine core substituted with a chlorine atom at the 2-position and an (S)-configured pyrrolidin-3-yl-amine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The stereochemistry of the pyrrolidine ring is critical, as enantiomeric purity often influences biological activity and binding affinity to targets such as enzymes or receptors .

Properties

IUPAC Name |

2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUYBSVMZCWIT-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=NC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The substitution proceeds via a two-step mechanism: (1) deprotonation of the pyrrolidine amine by a base, such as triethylamine or sodium ethoxide, to generate a nucleophilic amine species, and (2) attack at the C4 position of 2,4-dichloropyrimidine, followed by displacement of the chlorine atom. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours.

Table 1: Optimization of Nucleophilic Substitution Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or Acetonitrile | Maximizes solubility of intermediates |

| Temperature | 70°C | Balances reaction rate and side reactions |

| Base | Triethylamine (2 equiv) | Ensures complete deprotonation |

| Reaction Time | 8 hours | >90% conversion |

Post-reaction, the hydrochloride salt is precipitated by adding hydrochloric acid to the reaction mixture, yielding the final product with >95% purity after recrystallization from ethanol.

Boc Protection/Deprotection Strategy

To enhance regioselectivity and minimize side reactions, a Boc (tert-butoxycarbonyl) protection strategy is employed for the pyrrolidine amine. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, involves:

Stepwise Synthesis

-

Protection : (S)-pyrrolidin-3-yl-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form (S)-tert-butyl pyrrolidin-3-ylcarbamate.

-

Coupling : The Boc-protected amine reacts with 2,4-dichloropyrimidine under nucleophilic conditions.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by hydrochloride salt formation.

This approach achieves 85–88% overall yield, with the Boc group preventing unwanted N-alkylation or oxidation.

Key Advantage : The Boc strategy simplifies purification, as intermediates are crystalline solids amenable to column-free isolation.

Reductive Amination Approach

While less common, reductive amination offers an alternative route using 2-chloro-4-aminopyrimidine and pyrrolidinone intermediates. Adapted from dopamine receptor ligand syntheses, this method involves:

Reaction Protocol

-

Aldehyde Formation : Oxidation of (S)-pyrrolidin-3-yl-methanol to (S)-pyrrolidin-3-yl-aldehyde using 2-iodoxybenzoic acid (IBX).

-

Reductive Amination : The aldehyde reacts with 2-chloro-4-aminopyrimidine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.

Table 2: Reductive Amination Performance Metrics

| Condition | Value | Outcome |

|---|---|---|

| Solvent | Methanol | 78% conversion |

| Catalyst | NaBH₃CN (1.5 equiv) | Selective imine reduction |

| Reaction Time | 24 hours | 82% isolated yield |

This method is advantageous for scalability but requires stringent pH control to avoid over-reduction.

Mechanochemical Synthesis

Emerging solid-state methodologies, inspired by PZ-1190 synthesis, eliminate solvents by using ball milling:

Procedure

-

Equimolar amounts of 2,4-dichloropyrimidine and (S)-pyrrolidin-3-yl-amine hydrochloride are milled with a stainless-steel ball (1.5 cm diameter) at 30 Hz for 2 hours.

-

The reaction proceeds via a solvent-free nucleophilic substitution, yielding 89% product with 99% purity after aqueous wash.

Advantages :

-

No solvent waste.

-

Reaction time reduced to 2 hours vs. 8 hours in solution.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 92 | 95 | Requires excess amine |

| Boc Strategy | 88 | 97 | Additional deprotection step |

| Reductive Amination | 82 | 91 | pH sensitivity |

| Mechanochemical | 89 | 99 | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The pyrimidine ring can be oxidized to form pyrimidin-4-one derivatives.

Reduction: : The chlorine atom can be reduced to form 2-amino-pyrimidin-4-yl derivatives.

Substitution: : The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed

Oxidation: : Pyrimidin-4-one derivatives.

Reduction: : 2-amino-pyrimidin-4-yl derivatives.

Substitution: : Various alkyl or aryl-substituted pyrimidines.

Scientific Research Applications

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.

Medicine: : It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride and related compounds:

Key Comparative Analysis

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound and N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride) improve aqueous solubility compared to free bases, critical for in vivo studies .

- HPLC Retention : The target compound’s analog, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, exhibits an HPLC retention time of 0.75 minutes under specific conditions, suggesting moderate polarity .

Biological Activity

(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its pharmacokinetic characteristics.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1289584-97-9 |

| Molecular Formula | C₈H₁₂ClN₄ |

| Molecular Weight | 235.12 g/mol |

| Solubility | Soluble in water |

| Log P (octanol-water) | 1.85 |

Antibacterial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antibacterial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential bacterial enzymes.

-

Mechanism of Action :

- The presence of the pyrimidine and pyrrolidine moieties may contribute to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

- In vitro studies have shown that related compounds demonstrate Minimum Inhibitory Concentration (MIC) values ranging from to mg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

-

Case Studies :

- A study evaluated a series of pyrrolidine derivatives, revealing that modifications in the halogen substituents significantly enhanced antibacterial activity .

- Another research highlighted that compounds with similar structures displayed MIC values against E. coli ranging from to µM, indicating a promising profile for further development .

Antifungal Activity

The antifungal potential of this compound has also been explored, particularly against common pathogens such as Candida albicans and Fusarium oxysporum.

- In Vitro Efficacy :

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent.

-

Absorption and Distribution :

- The compound is characterized by high gastrointestinal absorption and is predicted to be permeable through the blood-brain barrier (BBB), which may enhance its efficacy in treating central nervous system infections .

- It is not a substrate for P-glycoprotein, suggesting favorable distribution characteristics across cellular membranes .

- Metabolism :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances antibacterial properties |

| Pyrrolidine Ring | Contributes to membrane interaction |

| Pyrimidine Core | Essential for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Use a nucleophilic substitution reaction between 2-chloro-4-aminopyrimidine and (S)-pyrrolidin-3-yl-amine under basic conditions (e.g., NaOH in dichloromethane). Monitor reaction progress via TLC (Rf ~0.4 in MeOH:CHCl₃, 1:5) and purify via recrystallization to isolate the hydrochloride salt .

- Route 2 : Catalytic coupling using Pd-mediated cross-coupling for stereochemical control, followed by HCl salt formation. Optimize temperature (60–80°C) and solvent polarity (DMF/water mixtures) to improve yield (≥80%) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Route 1) | ~81% | |

| Purity (HPLC) | ≥98% |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry using NMR (e.g., δ 2.61 ppm for methyl groups, δ 7.89 ppm for aromatic protons) and NMR for backbone validation .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time (~8.2 min) should match reference standards .

- Mass Spectrometry : ESI-MS (m/z 236.14 for free base; m/z 272.05 for hydrochloride) .

Q. What stability considerations are critical for storing this compound?

- Storage Conditions :

- Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Avoid exposure to moisture (hygroscopic) and acidic/basic vapors .

- Decomposition Risks :

- Hydrolysis of the chloro-pyrimidine moiety in aqueous media (pH < 5 or > 9). Monitor via pH-stability studies (e.g., 24-hour stability in PBS at pH 7.4 vs. 3.0) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Experimental Design :

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate target engagement. Include positive/negative controls (e.g., kinase inhibitors for off-target profiling) .

- Apply statistical models (ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in compound synthesis .

- Case Study :

- Inconsistent IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM) may arise from differences in cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using a single cell type and passage number .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) :

- Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS. Key interactions: chloro-pyrimidine with hinge region (Met793), pyrrolidine amine with catalytic lysine (Lys745) .

- Docking Studies :

- Use AutoDock Vina to rank binding poses. Validate with co-crystallized ligands (PDB: 1M17) and adjust scoring functions for protonation states .

Q. What are the environmental implications of this compound’s degradation byproducts?

- Ecotoxicity Assessment :

- Conduct OECD 301F biodegradability tests. Hydrolysis products (e.g., 4-aminopyrimidine) show moderate persistence (t₁/₂ = 14 days in soil) .

- Use Daphnia magna acute toxicity assays (LC₅₀ = 8.2 mg/L) to evaluate aquatic risks .

- Mitigation Strategies :

- UV photolysis (254 nm) degrades chloro-pyrimidine residues into non-toxic fragments (e.g., NH₃, CO₂) .

Contradiction Analysis

Q. How to address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)?

- Root Cause : Protonation of the pyrrolidine amine in aqueous media (pH-dependent solubility).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.